4-chloro-N-[2-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethylamino]-2-oxoethoxy]benzamide
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Overview
Description
4-chloro-N-[2-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethylamino]-2-oxoethoxy]benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with chloro and trifluoromethyl groups, which contribute to its unique chemical properties and reactivity.
Mechanism of Action
Target of Action
The primary targets of the compound are yet to be identified. The compound is a derivative of trifluoromethylpyridine (TFMP), which is widely used in the agrochemical and pharmaceutical industries . The biological activities of TFMP derivatives are thought to be due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Mode of Action
The presence of the trifluoromethyl group and the pyridine moiety in the compound structure may contribute to its biological activity .
Biochemical Pathways
The compound likely affects multiple biochemical pathways due to its complex structure. The trifluoromethyl group and the pyridine moiety are known to interact with various biological targets, influencing different pathways
Pharmacokinetics
The presence of the trifluoromethyl group and the pyridine moiety may influence these properties, potentially affecting the compound’s bioavailability .
Result of Action
Given its structural similarity to other TFMP derivatives, it may have similar effects, such as influencing the function of various proteins or enzymes
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of the compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s interaction with its targets and its overall biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[2-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethylamino]-2-oxoethoxy]benzamide typically involves multiple steps:
Formation of the Pyridine Derivative: The initial step involves the synthesis of the 3-chloro-5-(trifluoromethyl)pyridine derivative. This can be achieved through halogenation and subsequent functional group modifications.
Amidation Reaction: The pyridine derivative is then reacted with an appropriate amine to introduce the aminoethyl group.
Coupling with Benzamide: The final step involves coupling the intermediate with 4-chlorobenzoyl chloride under basic conditions to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The chloro and trifluoromethyl groups on the pyridine ring can undergo nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly at the amino and benzamide functionalities.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Major Products
Substitution: Products with different substituents replacing the chloro or trifluoromethyl groups.
Oxidation: Oxidized derivatives of the amino or benzamide groups.
Reduction: Reduced forms of the compound, potentially altering the amide to an amine.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functional group modifications, making it valuable in organic synthesis.
Biology
In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or receptor modulators. The presence of the trifluoromethyl group often enhances biological activity and metabolic stability.
Medicine
Potential medicinal applications include the development of new pharmaceuticals. The compound’s structure suggests it could interact with specific biological targets, making it a candidate for drug discovery.
Industry
In industry, this compound could be used in the development of new materials or as an intermediate in the synthesis of agrochemicals and other specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-[2-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethylamino]-2-oxoethoxy]benzamide
- 3-chloro-5-(trifluoromethyl)pyridine
- 4-chlorobenzamide
Uniqueness
The unique combination of chloro, trifluoromethyl, and benzamide groups in this compound provides distinct chemical properties, such as enhanced reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
4-chloro-N-[2-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethylamino]-2-oxoethoxy]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2F3N4O3/c18-12-3-1-10(2-4-12)16(28)26-29-9-14(27)23-5-6-24-15-13(19)7-11(8-25-15)17(20,21)22/h1-4,7-8H,5-6,9H2,(H,23,27)(H,24,25)(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEDKBRZKKLWDNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NOCC(=O)NCCNC2=C(C=C(C=N2)C(F)(F)F)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2F3N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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